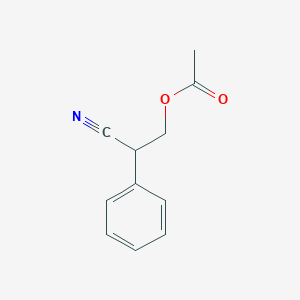

3-Acetoxy-2-phenylpropanenitrile

Description

3-Acetoxy-2-phenylpropanenitrile is a nitrile derivative featuring a phenyl group at the second carbon and an acetoxy (ester) group at the third carbon of a propanenitrile backbone. Its molecular formula is C₁₁H₁₁NO₂, derived from:

- Phenyl group (C₆H₅): Contributes aromatic properties and steric bulk.

- Acetoxy group (OCOCH₃): Imparts hydrolytic sensitivity and polarity.

- Nitrile (C≡N): Enhances reactivity in nucleophilic additions or cyclization reactions.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(2-cyano-2-phenylethyl) acetate |

InChI |

InChI=1S/C11H11NO2/c1-9(13)14-8-11(7-12)10-5-3-2-4-6-10/h2-6,11H,8H2,1H3 |

InChI Key |

XBLHDEPXSNZHJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Acetoxy-2-phenylpropanenitrile with compounds of high structural similarity (based on ):

Reactivity and Stability

- This compound : The acetoxy group renders it prone to hydrolysis under acidic or basic conditions, yielding 3-hydroxy-2-phenylpropanenitrile and acetic acid. This reactivity is advantageous in controlled-release applications but necessitates anhydrous storage .

- Nitro-Substituted Analogs (e.g., 610-66-2) : Nitro groups enhance electron-withdrawing effects, stabilizing the nitrile against hydrolysis but enabling reduction to amines (e.g., for aniline derivatives) .

Research Findings and Trends

- Synthetic Routes : The target compound may be synthesized via acetylation of 3-hydroxy-2-phenylpropanenitrile, whereas nitro analogs often require nitration or Ullmann coupling .

- Thermal Stability : Nitro-substituted nitriles exhibit higher thermal stability (decomposition >200°C) compared to acetoxy derivatives, which may degrade at lower temperatures (~150°C) due to ester cleavage .

Preparation Methods

Reaction Mechanism and Optimization

The acetylation proceeds via nucleophilic acyl substitution, where the hydroxyl group attacks the electrophilic carbonyl carbon of acetic anhydride. Key parameters influencing yield include:

-

Molar ratio : A 1:1.2 ratio of 3-hydroxy-2-phenylpropanenitrile to acetic anhydride ensures complete conversion.

-

Temperature : Reactions are performed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

-

Solvent selection : Polar aprotic solvents like THF enhance reagent solubility without hydrolyzing the anhydride.

Example Protocol (adapted from):

-

Dissolve 3-hydroxy-2-phenylpropanenitrile (5 mmol) in THF (20 mL).

-

Add TEA (6 mmol) and cool to 0°C.

-

Introduce acetic anhydride (6 mmol) dropwise over 15 minutes.

-

Stir for 4–6 hours at room temperature.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether:ethyl acetate = 4:1).

Enzymatic Acetylation Using Lipases

Enzymatic methods offer stereoselective acetylation, though their application to this compound is inferred from analogous systems. Lipases such as Pseudomonas cepacia (Amano PS) catalyze transesterification using vinyl acetate as an acyl donor.

Kinetic Resolution and Enantioselectivity

In kinetic resolutions, lipases preferentially acetylate one enantiomer of racemic 3-hydroxy-2-phenylpropanenitrile, yielding (R)-3-acetoxy-2-phenylpropanenitrile and unreacted (S)-alcohol. Key factors:

-

Solvent : Diisopropyl ether or tert-butyl methyl ether improves enzyme stability.

-

Temperature : 30–40°C balances reaction rate and enzyme denaturation.

-

Substrate loading : A 1:2 molar ratio of alcohol to vinyl acetate maximizes conversion.

Example Protocol (adapted from):

-

Combine racemic 3-hydroxy-2-phenylpropanenitrile (5 mmol), Pseudomonas cepacia lipase (600 mg), and vinyl acetate (10 mmol) in diisopropyl ether (100 mL).

-

Incubate at 40°C for 72–78 hours with agitation.

-

Filter the enzyme, concentrate the solvent, and separate (R)-acetate and (S)-alcohol via column chromatography.

Yield : 48–52% (R)-acetate with >99% enantiomeric excess (e.e.).

Synthesis of 3-Hydroxy-2-phenylpropanenitrile Precursor

The hydroxy precursor is synthesized via two primary routes:

Condensation of Benzaldehyde Derivatives

Benzaldehyde reacts with cyanoacetate derivatives under basic conditions to form α-cyanocinnamates, which are reduced to 3-hydroxy-2-phenylpropanenitrile.

-

Mix benzaldehyde (10 mmol), ethyl cyanoacetate (12 mmol), and piperidine (1 mmol) in ethanol.

-

Reflux for 6 hours to form ethyl α-cyano-cinnamate.

-

Reduce with sodium borohydride (15 mmol) in methanol at 0°C.

-

Acidify with HCl, extract with ethyl acetate, and purify.

Epoxide Ring-Opening with Cyanides

Styrene oxide undergoes regioselective ring-opening with alkali cyanides (e.g., NaCN) to yield 3-hydroxy-3-phenylpropanenitrile, though this method produces a regioisomer. Adaptations for 2-phenyl derivatives remain underexplored.

Analytical Characterization

Chromatographic Purity Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.